molecular formula C11H21NSn B14755314 1H-Pyrrole, 1-[(triethylstannyl)methyl]- CAS No. 941-34-4

1H-Pyrrole, 1-[(triethylstannyl)methyl]-

Cat. No.: B14755314
CAS No.: 941-34-4
M. Wt: 286.00 g/mol
InChI Key: SYTXBQVGQVPAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole, 1-[(triethylstannyl)methyl]-: is a chemical compound that belongs to the class of organotin compounds It features a pyrrole ring substituted with a triethylstannylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 1-[(triethylstannyl)methyl]- typically involves the reaction of pyrrole with triethylstannylmethyl chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

Pyrrole+(Et3Sn)CH2Cl1H-Pyrrole, 1-[(triethylstannyl)methyl]-\text{Pyrrole} + \text{(Et}_3\text{Sn)CH}_2\text{Cl} \rightarrow \text{1H-Pyrrole, 1-[(triethylstannyl)methyl]-} Pyrrole+(Et3​Sn)CH2​Cl→1H-Pyrrole, 1-[(triethylstannyl)methyl]-

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling of organotin reagents and maintaining an inert atmosphere.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 1-[(triethylstannyl)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form stannic derivatives.

    Reduction: Reduction reactions can lead to the formation of stannylated pyrrole derivatives.

    Substitution: The triethylstannyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives.

Scientific Research Applications

Chemistry: 1H-Pyrrole, 1-[(triethylstannyl)methyl]- is used as a precursor in the synthesis of more complex organotin compounds. It is also employed in the study of organometallic chemistry and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used to study the interactions of organotin compounds with biological systems. It may also serve as a model compound for investigating the toxicity and environmental impact of organotin compounds.

Industry: In industrial applications, this compound can be used as a catalyst or as an intermediate in the synthesis of other organotin compounds. Its unique properties make it valuable in specialized chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-[(triethylstannyl)methyl]- involves its interaction with various molecular targets. The triethylstannyl group can coordinate with metal centers, influencing the reactivity and stability of the compound. The pyrrole ring can participate in π-π interactions and hydrogen bonding, further affecting its chemical behavior.

Comparison with Similar Compounds

  • 1H-Pyrrole, 1-methyl-
  • 1H-Pyrrole, 1-ethyl-
  • 1H-Pyrrole, 1-phenyl-

Comparison: 1H-Pyrrole, 1-[(triethylstannyl)methyl]- is unique due to the presence of the triethylstannyl group, which imparts distinct chemical properties compared to other substituted pyrroles. This group enhances the compound’s reactivity and allows for the formation of organometallic complexes, making it valuable in specialized applications.

Properties

CAS No.

941-34-4

Molecular Formula

C11H21NSn

Molecular Weight

286.00 g/mol

IUPAC Name

triethyl(pyrrol-1-ylmethyl)stannane

InChI

InChI=1S/C5H6N.3C2H5.Sn/c1-6-4-2-3-5-6;3*1-2;/h2-5H,1H2;3*1H2,2H3;

InChI Key

SYTXBQVGQVPAAN-UHFFFAOYSA-N

Canonical SMILES

CC[Sn](CC)(CC)CN1C=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.